molecular formula C10H20 B14167328 1,2,3,5-Tetramethylcyclohexane CAS No. 3726-36-1

1,2,3,5-Tetramethylcyclohexane

Cat. No.: B14167328
CAS No.: 3726-36-1
M. Wt: 140.27 g/mol
InChI Key: HLPYGMSCWOQRJN-UHFFFAOYSA-N
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Description

1,2,3,5-Tetramethylcyclohexane is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 5 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications .

Preparation Methods

1,2,3,5-Tetramethylcyclohexane can be synthesized through several methods:

    Methylation of Cyclohexane: One common method involves the methylation of cyclohexane using methyl halides (such as bromomethane) in the presence of a strong base.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of polymethylbenzenes.

Chemical Reactions Analysis

1,2,3,5-Tetramethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols.

    Substitution: Halogenation reactions can occur when this compound is treated with halogens (e.g., chlorine or bromine) under specific conditions. .

Scientific Research Applications

1,2,3,5-Tetramethylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it valuable for studying steric effects and conformational analysis.

    Biology: In biological research, it is used to study the effects of methylation on cyclohexane derivatives and their interactions with biological molecules.

    Medicine: Although not widely used in medicine, it serves as a model compound for studying the pharmacokinetics and metabolism of methylated cyclohexanes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds

Mechanism of Action

The mechanism of action of 1,2,3,5-tetramethylcyclohexane involves its interactions with various molecular targets. The compound’s methyl groups can influence its binding affinity and reactivity with other molecules. The pathways involved in its mechanism of action include:

Properties

CAS No.

3726-36-1

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1,2,3,5-tetramethylcyclohexane

InChI

InChI=1S/C10H20/c1-7-5-8(2)10(4)9(3)6-7/h7-10H,5-6H2,1-4H3

InChI Key

HLPYGMSCWOQRJN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(C1)C)C)C

Origin of Product

United States

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